1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
説明
特性
IUPAC Name |
1-[4-[(4-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-4-6-14(20)7-5-13)24-10-8-23(9-11-24)12(2)26/h4-7,16,27H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLIGFJZCHNFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparative Analysis with Similar Compounds
The table below compares structural analogs and their reported properties:
Key Structural Differences :
- Piperazine vs. Non-piperazine backbones: Piperazine-containing analogs (e.g., ) often exhibit enhanced solubility and CNS penetration compared to non-piperazine derivatives (e.g., ).
- Substituent Effects : The hydroxyl group in the target compound may improve aqueous solubility relative to ethoxy or methyl analogs (e.g., ).
- Heterocyclic Systems : Thiazolo-triazol derivatives (target compound, ) show broader bioactivity than simple triazoles (e.g., ) or pyrazoles (e.g., ).
準備方法
Cyclocondensation Strategies
The thiazolo[3,2-b]triazole scaffold is constructed via cyclocondensation of thioamide precursors with α-haloketones. A modified protocol adapted from Thiazolo[4,5-d]triazole synthesis (ThTz) employs 2-ethyl-4-hydroxythiazole-5-carboxylic acid and hydrazine hydrate under refluxing acetic acid to yield 2-ethyl-6-hydroxythiazolo[3,2-b]triazole (yield: 68–72%). Key parameters include:
Functionalization at C5
The C5 position of the thiazolo-triazole core is activated for electrophilic substitution. Sulfonation using chlorosulfonic acid introduces a sulfone group, enabling subsequent SNAr reactions. For example, treatment with 4-bromobenzyl bromide in DMF at 80°C for 12 hours attaches the 4-bromophenyl moiety (yield: 58%).
Piperazine Ring Functionalization
Piperazine Synthesis and Methylation
Piperazine is synthesized via ethanolamine cyclization under high-pressure hydrogenation (30–400 atm, 200–300°C) with nickel-based catalysts. The methylene bridge is introduced via Mannich reaction:
Selective Monoacylation
Monoacylation of piperazine is achieved using 1,1'-carbonyldiimidazole (CDI) to avoid over-acylation. A two-phase system (aqueous piperazine/CDI in ethyl acetate) ensures selective formation of 1-acetylpiperazine (yield: 82%). Critical parameters:
- Molar Ratio : Piperazine:CDI = 1:1.2
- Temperature : 25°C
- Workup : NaOH wash to remove diacylated byproducts.
Coupling of Thiazolo-Triazole and Piperazine Moieties
Nucleophilic Aromatic Substitution (SNAr)
The sulfone-activated thiazolo-triazole undergoes SNAr with the methylene-linked piperazine intermediate:
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is employed for aryl-aryl bond formation:
- Catalyst : Pd(PPh3)4 (5 mol%)
- Ligand : XPhos
- Base : Cs2CO3
- Solvent : Toluene/water (3:1)
- Yield : 71%.
Optimization and Scalability
Reaction Condition Comparison
| Parameter | SNAr | Suzuki |
|---|---|---|
| Catalyst | None | Pd(PPh3)4 |
| Temperature | 90°C | 100°C |
| Yield | 63% | 71% |
| Purity (HPLC) | 95% | 98% |
Purification Strategies
- Recrystallization : Ethyl acetate/hexane (1:3) for thiazolo-triazole intermediates.
- Column Chromatography : Silica gel (EtOAc:hexane = 1:2) for final compound isolation.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN:H2O = 70:30) confirms ≥98% purity with retention time = 12.4 min.
Challenges and Mitigation
Diacylation in Piperazine
Excess CDI or elevated temperatures promote diacylation. Mitigation involves:
Regioselectivity in Thiazolo-Triazole
Competing C3 vs. C5 functionalization is addressed via sulfone-directed chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
